Fmoc-4-sulfomethyl-Phe(Tce)-OH
CAS No.: 1146758-11-3
Cat. No.: VC0557873
Molecular Formula: C27H24Cl3NO7S
Molecular Weight: 612.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146758-11-3 |
|---|---|
| Molecular Formula | C27H24Cl3NO7S |
| Molecular Weight | 612.91 |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33) |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Properties
Fmoc-4-sulfomethyl-Phe(Tce)-OH possesses a complex structure that combines several functional groups strategically positioned to enable its specialized applications. The core of the molecule is based on phenylalanine, which has been modified with a sulfomethyl group at the para position of the phenyl ring. This modification creates a structural analog that mimics sulfotyrosine, an important post-translationally modified amino acid found in numerous proteins.
The physical and chemical properties of Fmoc-4-sulfomethyl-Phe(Tce)-OH make it particularly suitable for peptide synthesis applications. The compound exhibits good solubility in dimethyl sulfoxide (DMSO), which facilitates its incorporation into various laboratory protocols . This solubility characteristic is crucial for preparing stock solutions at different concentrations for experimental use.
Key Chemical Properties
The structural complexity of Fmoc-4-sulfomethyl-Phe(Tce)-OH serves a specific purpose in peptide synthesis. The Fmoc group protects the alpha-amino group during synthesis procedures, while the trichloroethyl group offers protection for the sulfonate functionality. This dual protection strategy allows for selective deprotection under specific conditions, providing researchers with precise control over the synthetic process .
Synthesis and Preparation
The synthesis of Fmoc-4-sulfomethyl-Phe(Tce)-OH involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. One common synthetic approach utilizes a Schotten-Baumann reaction, which involves treating the appropriately substituted phenylalanine derivative with fluorenylmethoxycarbonyl chloride in the presence of sodium carbonate in 1,4-dioxane. This step effectively introduces the Fmoc protecting group to the amino function.
Applications in Peptide Synthesis
Fmoc-4-sulfomethyl-Phe(Tce)-OH serves a specialized role in solid-phase peptide synthesis (SPPS), particularly as a stable mimic for sulfotyrosine residues . The importance of this application stems from the challenges associated with incorporating sulfotyrosine directly into synthetic peptides due to its instability under standard peptide synthesis conditions. By utilizing Fmoc-4-sulfomethyl-Phe(Tce)-OH, researchers can incorporate a stable analog that effectively mimics the structural and functional properties of sulfotyrosine.
One of the key advantages of this compound is the selective deprotection capability provided by the trichloroethyl (Tce) group. This group can be cleaved under mild conditions using hydrogenolysis with hydrogen gas and palladium catalyst in the presence of ammonium formate . This selective deprotection strategy allows researchers to reveal the sulfonate functionality at precisely controlled stages of the peptide synthesis process, providing flexibility in the creation of complex peptides with specific modification patterns.
The applications of peptides containing sulfotyrosine mimics extend to numerous areas of biological research, including the study of:
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Protein-protein interactions mediated by sulfotyrosine residues
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Signal transduction pathways involving sulfotyrosine-containing proteins
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Development of therapeutic peptides targeting specific cellular mechanisms
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Structure-function relationships in proteins containing post-translational modifications
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 1.6316 mL | 8.1578 mL | 16.3156 mL |
| 5 mM | 0.3263 mL | 1.6316 mL | 3.2631 mL |
| 10 mM | 0.1632 mL | 0.8158 mL | 1.6316 mL |
To enhance solubility during solution preparation, it may be beneficial to heat the sample tube to 37°C and use ultrasonic bath agitation . Once prepared, solutions should be aliquoted into separate containers to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
For shipping purposes, evaluation sample solutions are typically shipped with blue ice, while larger quantities may be shipped at room temperature or with blue ice upon request .
Research Findings and Current Applications
Research on Fmoc-4-sulfomethyl-Phe(Tce)-OH has primarily focused on its utility in peptide synthesis, particularly in creating peptides that effectively mimic sulfotyrosine-containing sequences. These modified peptides serve as valuable tools for studying protein-protein interactions and signaling pathways in which sulfotyrosine plays a critical role.
The incorporation of sulfotyrosine mimics into synthetic peptides has enabled researchers to investigate multiple biological systems where sulfotyrosine-mediated interactions are crucial. These include:
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Chemokine receptor interactions with their ligands
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Antibody-antigen recognition involving sulfotyrosine epitopes
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Enzyme-substrate interactions where sulfotyrosine serves as a recognition element
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Signal transduction pathways regulated by tyrosine sulfation
The stable nature of the sulfomethyl group in Fmoc-4-sulfomethyl-Phe(Tce)-OH provides a significant advantage over direct incorporation of sulfotyrosine, as it resists degradation under the acidic conditions typically employed in peptide synthesis and purification protocols. This stability ensures that the resulting peptides maintain their intended structural features throughout the synthesis process and subsequent experimental applications.
Current research continues to expand the applications of peptides containing sulfotyrosine mimics, with potential implications for drug development, particularly in designing peptide-based therapeutics that target specific protein-protein interactions mediated by sulfotyrosine recognition.
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